![molecular formula C7H13NO B1486431 (3-Azabicyclo[3.1.1]heptan-1-il)metanol CAS No. 1172693-01-4](/img/structure/B1486431.png)

(3-Azabicyclo[3.1.1]heptan-1-il)metanol

Descripción general

Descripción

Synthesis Analysis

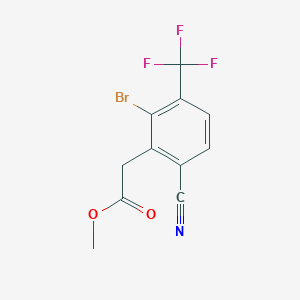

The synthesis of 3-Azabicyclo[3.1.1]heptanes has been achieved by the reduction of spirocyclic oxetanyl nitriles . This method has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis

The InChI code for “{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride” is "1S/C13H17NO.ClH/c15-10-12-6-13(7-12,9-14-8-12)11-4-2-1-3-5-11;/h1-5,14-15H,6-10H2;1H" . This provides a detailed description of the molecular structure.Physical And Chemical Properties Analysis

The compound “{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride” is a powder at room temperature . It has a molecular weight of 239.74 .Mecanismo De Acción

Target of Action

The primary target of (3-Azabicyclo[31It has been incorporated into the structure of the antihistamine drug rupatidine , suggesting that it may interact with histamine receptors, which play a crucial role in allergic reactions.

Mode of Action

The exact mode of action of (3-Azabicyclo[31It’s known that the compound was developed by the reduction of spirocyclic oxetanyl nitriles . This transformation process was studied for its mechanism, scope, and scalability .

Biochemical Pathways

The specific biochemical pathways affected by (3-Azabicyclo[31Given its incorporation into the structure of rupatidine , it may be inferred that it could influence the histaminergic pathways involved in allergic reactions.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (3-Azabicyclo[31The compound’s incorporation into rupatidine led to a dramatic improvement in physicochemical properties , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of (3-Azabicyclo[31Its incorporation into rupatidine led to a dramatic improvement in physicochemical properties , suggesting that it may enhance the drug’s efficacy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using (3-Azabicyclo[3.1.1]heptan-1-yl)methanol in laboratory experiments include its low cost and its ability to form covalent bonds with other molecules. It is also relatively stable and can be stored for long periods of time. However, it can be difficult to handle and has a limited solubility in certain solvents.

Direcciones Futuras

There are a number of potential future directions for research on (3-Azabicyclo[3.1.1]heptan-1-yl)methanol. These include further studies of its mechanism of action, as well as its potential applications in drug design and development. Additionally, its use in the synthesis of organic compounds could be explored further. Furthermore, its potential use in the study of proteins and other biological molecules could be investigated. Finally, its potential toxicity and other safety concerns could be evaluated.

Aplicaciones Científicas De Investigación

Síntesis de alcaloides de tropano

La estructura de los 3-Azabiciclo[3.1.1]heptanos es similar a la de los alcaloides de tropano, que tienen una amplia gama de actividades biológicas. Esto sugiere que su compuesto podría usarse en la síntesis de estos alcaloides .

Isósteros saturados

Estos compuestos se han evaluado por sus propiedades como isósteros saturados, lo que significa que podrían potencialmente reemplazar otros grupos funcionales en las moléculas de fármacos para mejorar las propiedades farmacocinéticas o la estabilidad .

Catálisis

Algunos estudios han mostrado una notable actividad catalítica con ciertos cloruros metálicos a temperatura ambiente, lo que indica un posible uso en catálisis .

Estudios mecanísticos

Se ha estudiado el mecanismo de transformación de los nitrilos oxetanílicos espirocíclicos a 3-Azabiciclo[3.1.1]heptanos, lo que sugiere aplicaciones en investigación de química mecanística o sintética .

Escalabilidad y alcance

La investigación sobre la escalabilidad y el alcance de las transformaciones que involucran estos compuestos podría indicar su potencial para aplicaciones de síntesis a gran escala .

Propiedades

IUPAC Name |

3-azabicyclo[3.1.1]heptan-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-5-7-1-6(2-7)3-8-4-7/h6,8-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEAVVCHHFVNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(CNC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1486352.png)

![N-[2-(3-methoxyphenyl)ethyl]cyclopentanamine](/img/structure/B1486355.png)

![N-[(2-chlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486359.png)

![2-{4-[2-Methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid](/img/structure/B1486364.png)